(5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(2-chloro-4-(1H-pyrazol-1-yl)phenyl)Methanone
Description
This compound features a benzodiazepine-pyrrolo fused core linked to a substituted phenylmethanone group. The 2-chloro-4-(1H-pyrazol-1-yl)phenyl moiety introduces halogen and heterocyclic substituents, which are critical for modulating electronic properties and biological interactions. The benzodiazepine scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting, while the pyrazole group enhances metabolic stability and binding affinity to kinases or receptors .
Properties
IUPAC Name |
(2-chloro-4-pyrazol-1-ylphenyl)-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c23-20-13-17(27-12-4-10-24-27)8-9-19(20)22(28)26-15-18-6-3-11-25(18)14-16-5-1-2-7-21(16)26/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBENLRZSVRQZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(CC3=CC=CN31)C(=O)C4=C(C=C(C=C4)N5C=CC=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(2-chloro-4-(1H-pyrazol-1-yl)phenyl)Methanone is a member of the pyrrolo[1,2-a][1,4]benzodiazepine family, which has garnered attention due to its diverse biological activities. This article provides an overview of the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 402.88 g/mol. The compound features a complex structure that includes a diazepine ring fused to a benzo[e]pyrrole system and a pyrazole moiety.
Biological Activity Overview
Pyrrolo[1,2-a][1,4]benzodiazepines are recognized for their wide spectrum of biological activities. The specific compound exhibits various pharmacological effects, including:
- Anticancer Activity : Some derivatives have shown promise as anticancer agents by interacting with DNA and inhibiting cancer cell proliferation.
- Antimicrobial Properties : Research indicates that related compounds possess significant antibacterial and antifungal activities.
- CNS Effects : These compounds may exhibit sedative, anticonvulsant, and psychotropic effects.
1. Anticancer Properties
Pyrrolo[1,2-a][1,4]benzodiazepines have been studied for their ability to bind to DNA and induce cytotoxicity in cancer cells. For instance, compounds in this class have demonstrated effectiveness against various cancer types through mechanisms involving DNA intercalation and alkylation.
| Study | Findings |
|---|---|
| Leimgruber et al., 1965 | Isolated pyrrolo[2,1-c][1,4]benzodiazepines with potent anticancer activity. |
| Recent Studies | Indications of effective tumor growth inhibition in preclinical models. |
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial potential against various pathogens. Related compounds have shown effectiveness against multi-drug resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 μg/mL |
| Pseudomonas aeruginosa | 62.5 μg/mL |
3. Central Nervous System (CNS) Effects
The sedative and anticonvulsant properties of pyrrolo[1,2-a][1,4]benzodiazepines suggest potential applications in treating anxiety disorders and epilepsy.
| Effect | Mechanism |
|---|---|
| Sedative | Modulation of GABAergic activity |
| Anticonvulsant | Inhibition of excitatory neurotransmission |
Case Studies
Several case studies highlight the biological activity of pyrrolo[1,2-a][1,4]benzodiazepines:
- Case Study 1 : A derivative was tested for its anticancer efficacy in vitro against breast cancer cell lines and showed significant apoptosis induction.
- Case Study 2 : Another study evaluated the antimicrobial activity against Escherichia coli and found promising results with low MIC values.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Substituent Effects on Bioactivity: The 2-chloro-4-(1H-pyrazol-1-yl)phenyl group in the target compound likely enhances kinase inhibition compared to simpler phenyl analogs (e.g., compound 27 in ), as pyrazole is a known pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors) .
Solubility and Metabolic Stability: The pyrazole substituent improves aqueous solubility relative to purely aromatic or lipophilic groups (e.g., hexanoyl in briaviolide F ). Hydrochloride salts (as in compound 27 ) further enhance solubility but may limit blood-brain barrier permeability.
Dihydroxybenzoyl groups (e.g., garcimultinone J ) offer hydrogen-bonding capacity but increase molecular weight, which may reduce bioavailability.
Methodological Insights from Comparative Studies
- Synthetic Routes : The target compound’s synthesis likely involves coupling a pre-formed benzodiazepine-pyrrolo core with a 2-chloro-4-(1H-pyrazol-1-yl)benzoyl chloride, analogous to methods in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
